octyldimethyl p-aminobenzoic acid

Beschreibung

The exact mass of the compound Octyl dimethyl 4-aminobenzoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality octyldimethyl p-aminobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about octyldimethyl p-aminobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

octyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-4-5-6-7-8-9-14-20-17(19)15-10-12-16(13-11-15)18(2)3/h10-13H,4-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGMLECKUBJRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207549 | |

| Record name | Octyl dimethyl 4-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58817-05-3 | |

| Record name | Octyl p-dimethylaminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58817-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl dimethyl 4-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058817053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl dimethyl 4-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTYL DIMETHYL P-AMINOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X64HWP88S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Octyldimethyl p-Aminobenzoic Acid: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldimethyl p-aminobenzoic acid (OD-PABA), also known as Padimate O, is an organic compound that has been widely utilized as an active ingredient in sunscreens and other personal care products for its efficacy in absorbing UVB radiation.[1] As a derivative of p-aminobenzoic acid (PABA), OD-PABA was developed to improve upon the safety profile and cosmetic elegance of its parent compound, offering enhanced oil solubility and reduced potential for staining.[1] This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and analysis of octyldimethyl p-aminobenzoic acid, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and cosmetic science.

Chemical Identity and Nomenclature

Proper identification of a chemical entity is paramount in scientific research and development. This section details the various identifiers for octyldimethyl p-aminobenzoic acid.

| Identifier | Value |

| IUPAC Name | octyl 4-(dimethylamino)benzoate[2] |

| CAS Number | 58817-05-3[2] |

| Synonyms | Padimate O, Octyl dimethyl p-aminobenzoic acid, 2-Ethylhexyl 4-(dimethylamino)benzoate, OD-PABA[2] |

| Molecular Formula | C₁₇H₂₇NO₂[2] |

| Molecular Weight | 277.40 g/mol [2] |

| InChI | InChI=1S/C17H27NO2/c1-4-5-6-7-8-9-14-20-17(19)15-10-12-16(13-11-15)18(2)3/h10-13H,4-9,14H2,1-3H3[2] |

| SMILES | CCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C[2] |

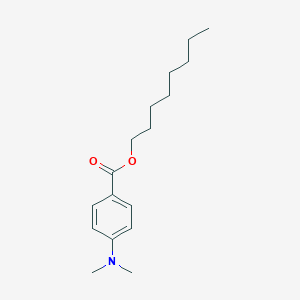

Chemical Structure

The chemical structure of octyldimethyl p-aminobenzoic acid is fundamental to its function as a UV absorber. It consists of three key moieties: a p-aminobenzoic acid core, a dimethylamino group, and an octyl ester group.

Caption: Chemical structure of octyldimethyl p-aminobenzoic acid.

Physicochemical Properties

The physical and chemical properties of OD-PABA are crucial for its formulation into cosmetic and pharmaceutical products. Its lipophilic nature, conferred by the octyl chain, makes it highly soluble in oils and other non-polar solvents.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Boiling Point | ~387.8 °C at 760 mmHg |

| Density | ~0.987 g/cm³ |

| Solubility | Slightly soluble in water; soluble in alcohols, esters, and oils. |

| logP (Octanol-Water Partition Coefficient) | ~6.33 (Predicted) |

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and quantification of octyldimethyl p-aminobenzoic acid.

UV-Visible Spectroscopy

As a UVB absorber, the UV-Vis spectrum of OD-PABA is of primary importance. It exhibits a strong absorption maximum (λmax) in the UVB range, typically around 310 nm. This absorption is attributed to the π → π* electronic transition within the conjugated system of the p-aminobenzoic acid chromophore. The dimethylamino group acts as a strong auxochrome, causing a bathochromic (red) shift of the absorption maximum compared to the parent p-aminobenzoic acid.

Infrared (IR) Spectroscopy

The IR spectrum of OD-PABA displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

~2925-2855 cm⁻¹: C-H stretching vibrations of the octyl chain and methyl groups.

-

~1715 cm⁻¹: C=O stretching vibration of the ester carbonyl group.

-

~1605 and ~1520 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1270 cm⁻¹: C-O stretching vibration of the ester group.

-

~1170 cm⁻¹: C-N stretching vibration of the aromatic amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information for OD-PABA.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons (two doublets in the region of ~6.6-7.9 ppm), the protons of the octyl chain (a triplet for the terminal methyl group around 0.9 ppm, and multiplets for the methylene groups), the N-methyl protons (a singlet around 3.0 ppm), and the methylene protons adjacent to the ester oxygen (a triplet around 4.2 ppm).

-

¹³C NMR: The spectrum would exhibit signals for the carbonyl carbon (~167 ppm), the aromatic carbons (in the range of ~110-153 ppm), the carbons of the octyl chain, and the N-methyl carbons (~40 ppm).

Mechanism of Action as a UV Filter

The primary function of octyldimethyl p-aminobenzoic acid in sunscreen formulations is to absorb high-energy UVB radiation and dissipate it as less harmful thermal energy. This process involves the following steps:

-

Excitation: Upon absorption of a UVB photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).

-

Energy Dissipation: The excited molecule can then return to the ground state through several non-radiative pathways, including vibrational relaxation and internal conversion, releasing the absorbed energy as heat. This rapid and efficient dissipation of energy prevents the UV radiation from reaching the skin and causing damage.

Caption: Photophysical processes of UV energy dissipation by OD-PABA.

Photostability and Degradation

While an effective UVB absorber, OD-PABA is known to undergo photodegradation upon prolonged exposure to UV radiation.[3] This process can lead to the formation of various photoproducts, which may have reduced UV-absorbing capacity and, in some cases, the potential for phototoxicity or photoallergic reactions.[4][5] Research has shown that upon exposure to sunlight, OD-PABA can degrade and form several photoproducts.[3] The toxicity of these degradation products is an area of ongoing research.[4][5]

Caption: Simplified proposed photodegradation pathway of OD-PABA.

Synthesis of Octyldimethyl p-Aminobenzoic Acid

A common laboratory-scale synthesis of octyldimethyl p-aminobenzoic acid involves a two-step process starting from p-halogenated benzoic acid.[6]

Representative Synthesis Workflow

Caption: A representative two-step synthesis of OD-PABA.

Experimental Protocol: Synthesis of p-Dimethylaminobenzoic Acid (Intermediate)

Causality: This step introduces the dimethylamino group onto the benzoic acid core. The use of a copper catalyst facilitates the nucleophilic aromatic substitution of the halogen with dimethylamine.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (IR, NMR).

Step-by-Step Methodology:

-

To a sealed reaction vessel, add p-chlorobenzoic acid (1 equivalent), dimethylamine solution (excess, e.g., 40% aqueous solution), and a copper-based catalyst (e.g., copper(I) iodide, catalytic amount).

-

Heat the mixture with stirring to a temperature of 120-150 °C for several hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield p-dimethylaminobenzoic acid.

Experimental Protocol: Esterification to Octyldimethyl p-Aminobenzoic Acid

Causality: This is a classic Fischer esterification reaction where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form the ester. The removal of water drives the equilibrium towards the product side.

Self-Validation: The progress of the esterification can be monitored by TLC or HPLC. The final product's identity and purity can be confirmed by its physical properties (e.g., melting point) and spectroscopic data (IR, NMR, and MS).

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-dimethylaminobenzoic acid (1 equivalent), octanol (1.1-1.5 equivalents), and a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture and wash it with an aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure octyldimethyl p-aminobenzoic acid.

Analytical Methods for Characterization

Accurate and precise analytical methods are essential for the quality control and quantification of octyldimethyl p-aminobenzoic acid in raw materials and finished products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the analysis of OD-PABA. A reversed-phase HPLC method with UV detection is typically employed.

Experimental Protocol: Quantitative Analysis by RP-HPLC

Causality: Reversed-phase chromatography is ideal for separating moderately non-polar compounds like OD-PABA from more polar or less polar impurities. UV detection is highly sensitive for this analyte due to its strong chromophore.

Self-Validation: The method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[7] System suitability tests (e.g., tailing factor, theoretical plates) should be performed before each run to ensure the chromatographic system is performing adequately.

Step-by-Step Methodology:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v), with or without a buffer, delivered isocratically.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: At the λmax of OD-PABA (approximately 310 nm).

-

Injection Volume: 20 µL.

-

-

Standard Preparation: Prepare a stock solution of OD-PABA reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to create a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh a sample containing OD-PABA, dissolve it in the mobile phase or a suitable solvent, and dilute to a concentration within the calibration range. Filter the sample solution through a 0.45 µm filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of OD-PABA in the sample by interpolating its peak area on the calibration curve.

Regulatory Status and Safety

The regulatory landscape for sunscreen active ingredients is dynamic. In the United States, the Food and Drug Administration (FDA) has been re-evaluating the safety and efficacy of many UV filters.

Octyldimethyl p-aminobenzoic acid (Padimate O) is currently not considered "Generally Recognized as Safe and Effective" (GRASE) by the FDA due to a lack of sufficient safety data.[8][9] This does not mean the ingredient is unsafe, but rather that more data is needed to meet the current regulatory standards. Concerns have been raised regarding its potential for phototoxicity and the generation of reactive oxygen species upon UV exposure, which could potentially lead to cellular damage.[4] Further research into the safety of OD-PABA and its photoproducts is necessary to address these data gaps.[5]

Conclusion

Octyldimethyl p-aminobenzoic acid remains a significant compound in the study of photoprotection and cosmetic science. Its well-defined chemical structure and physicochemical properties have made it an effective UVB absorber. However, concerns regarding its photostability and the lack of comprehensive safety data have led to a shift in its regulatory status. This technical guide provides a foundational understanding of the key chemical aspects of OD-PABA, which is essential for researchers and professionals working on the development of new and improved sun care technologies. Further investigation into its photochemical behavior and toxicological profile will be critical in determining its future applications.

References

-

PubChem. Octyl p-dimethylaminobenzoate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Oregon Medical Laser Center. Ethyl p-dimethylaminobenzoate. [Link]

-

Union College. Cytotoxic effects of octyldimethyl para-aminobenzoic acid (OD-PABA) and its Photoproducts. [Link]

-

Union College. Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation. [Link]

-

U.S. Food and Drug Administration. Questions and Answers: FDA posts deemed final order and proposed order for over-the-counter sunscreen. [Link]

-

ResearchGate. Development and validation of an HPLC method for determining an octyl salicylate UV-filter in sunscreens. [Link]

-

PubMed. Determination of environmental properties and toxicity of octyl-dimethyl-para-aminobenzoic acid and its degradation products. [Link]

-

PubMed. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots. [Link]

-

Regulations.gov. Docket No. FDA-1978- N-0018; (M020) Sunscreen Drug Products for Over-the- Counter Human Use. [Link]

- Google Patents. US4983754A - Method for the manufacture of dimethyl, octyl - or pentyl - para-aminobenzoic acid.

-

Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

-

RSC Publishing. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. [Link]

- Google Patents.

-

Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]

-

Taylor & Francis. Padimate O – Knowledge and References. [Link]

-

ResearchGate. UV-Visible spectrum and maximum absorption wavelength for... [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

- Google Patents.

-

Agilent. A Generic UHPLC/UV/MS Method for Cleaning Verification of Highly Potent Drugs. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Organic Syntheses. SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. [Link]

- Google Patents.

-

NIH. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]

-

MDPI. A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador. [Link]

-

Organic Syntheses. Org. Synth. 2015, 92, 247. [Link]

-

Spectra Analysis. LC-IR Characteriza on of Polyolefins. [Link]

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

ResearchGate. UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. [Link]

-

U.S. Food and Drug Administration. 80 Years of the Federal Food, Drug, and Cosmetic Act. [Link]

-

The Royal Society of Chemistry. 4. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Octyl p-dimethylaminobenzoate | C17H27NO2 | CID 42851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation | Steinmetz Symposium - Union College [steinmetz.union.edu]

- 4. Cytotoxic effects of octyldimethyl para-aminobenzoic acid (OD-PABA) and its Photoproducts | Steinmetz Symposium - Union College [steinmetz.union.edu]

- 5. Determination of environmental properties and toxicity of octyl-dimethyl-para-aminobenzoic acid and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101863791A - The synthetic method of isooctyl p-dimethylaminobenzoate (EHA) - Google Patents [patents.google.com]

- 7. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Questions and Answers: FDA posts deemed final order and proposed order for over-the-counter sunscreen | FDA [fda.gov]

- 9. happi.com [happi.com]

A Comprehensive Technical Guide to the Solubility of Octyldimethyl p-Aminobenzoic Acid (Padimate O)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of octyldimethyl p-aminobenzoic acid, commonly known as Padimate O. As a lipophilic ester of p-aminobenzoic acid (PABA), Padimate O has been a significant component in sunscreen formulations, functioning as a UV-B absorber.[1][2] A thorough understanding of its solubility in various solvents is critical for formulation development, stability testing, and the manufacturing of topical drug and cosmetic products. This document synthesizes available solubility data, elucidates the physicochemical principles governing its solubility, and provides a detailed, field-proven experimental protocol for the quantitative determination of its solubility using the shake-flask method, a widely accepted standard for equilibrium solubility assessment.[3][4]

Introduction: Physicochemical Profile of Padimate O

Octyldimethyl p-aminobenzoic acid (Padimate O) is the 2-ethylhexyl ester of p-(dimethylamino)benzoic acid.[5] It is a yellowish, water-insoluble oily liquid at room temperature.[5] Its lipophilic nature is a key determinant of its solubility profile and its utility in oil-based and emulsion formulations.

Chemical Structure:

Figure 1: Chemical Structure of Padimate O (2-ethylhexyl 4-(dimethylamino)benzoate)

The presence of the long, branched octyl chain and the dimethylamino group contributes to its high lipophilicity and dictates its solubility in various solvent systems. Understanding these molecular attributes is fundamental to predicting its behavior in different formulation matrices.

Solubility Profile of Padimate O: A Qualitative and Quantitative Overview

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation design, and manufacturing processes. For a topical active ingredient like Padimate O, solubility in cosmetic and pharmaceutical excipients is of paramount importance.

Qualitative Solubility

Padimate O exhibits a distinct solubility pattern that aligns with its lipophilic character. Based on available literature and technical data, its qualitative solubility can be summarized as follows:

-

Soluble in:

-

Slightly Soluble in:

-

Practically Insoluble in:

This profile indicates that Padimate O is readily incorporated into the oil phase of emulsions and can be dissolved in a range of non-polar and moderately polar organic solvents. Its insolubility in water and glycols necessitates the use of co-solvents or emulsification for aqueous-based formulations.

Quantitative Solubility Data

| Solvent | Solubility | Temperature |

| Water | 100 µg/L | 20°C |

Table 1: Quantitative Solubility of Padimate O in Water.

The extremely low water solubility underscores the compound's hydrophobic nature. For organic solvents, while qualitative descriptors are common, precise g/100mL or mg/mL values are formulation-dependent and often determined empirically. The following sections provide the methodology for determining these crucial parameters.

Causality of Solubility: The Interplay of Molecular Structure and Solvent Properties

The solubility of Padimate O is governed by the principle of "like dissolves like." Its large, non-polar 2-ethylhexyl group dominates its molecular structure, leading to favorable interactions with non-polar solvents like mineral oil and other hydrocarbons. The ester and dimethylamino groups introduce some polarity, allowing for solubility in moderately polar solvents such as ethanol and isopropanol.

The insolubility in water is due to the inability of the large hydrophobic alkyl chain to overcome the strong hydrogen bonding network of water molecules. Similarly, its poor solubility in polar polyols like glycerin and propylene glycol can be attributed to the energetic unfavorability of disrupting the extensive hydrogen bonding within these solvents to accommodate the non-polar Padimate O molecule.

Experimental Determination of Solubility: A Self-Validating Protocol

For formulators and researchers, obtaining precise quantitative solubility data is often necessary. The shake-flask method is a robust and widely recognized technique for determining the equilibrium solubility of a compound in a given solvent.[3][9] This protocol is adapted from the principles outlined in the OECD Guideline 105 for Testing of Chemicals.[4]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solute (Padimate O) in the solvent of interest for a prolonged period until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solute, and the concentration of the dissolved solute is determined analytically.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

Padimate O (of known purity)

-

Solvents of interest (e.g., ethanol, isopropanol, mineral oil, etc.)

-

Glass flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of Padimate O to a series of flasks. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired solvent to each flask.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a temperature-controlled orbital shaker or on a magnetic stirrer. Maintain a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the test temperature for at least 24 hours to allow the undissolved Padimate O to settle.

-

Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining undissolved microparticles.

-

-

Analytical Determination:

-

Prepare a series of calibration standards of Padimate O in the same solvent.

-

Analyze the filtered saturated solution and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Determine the concentration of Padimate O in the saturated solution by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100mL or mg/mL.

-

Report the temperature at which the solubility was determined.

-

Workflow Diagram

Sources

- 1. Padimate-O | C17H27NO2 | CID 30541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. enamine.net [enamine.net]

- 4. filab.fr [filab.fr]

- 5. Padimate O - Wikipedia [en.wikipedia.org]

- 6. 2-Ethylhexyl 4-(Dimethylamino)benzoate | 21245-02-3 | TCI AMERICA [tcichemicals.com]

- 7. 2-Ethylhexyl 4-dimethylaminobenzoate | 21245-02-3 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to the Identification of Octyldimethyl p-Aminobenzoic Acid Photoproducts

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Octyldimethyl p-aminobenzoic acid (OD-PABA), also known as Padimate O, has been a prevalent component in sunscreen formulations for its efficacy in absorbing UVB radiation. However, its photostability has come under scrutiny, with research indicating its degradation into multiple photoproducts upon exposure to sunlight. This guide provides a comprehensive technical overview of the methodologies and scientific rationale essential for the identification and characterization of these photoproducts. We will delve into the photochemical behavior of OD-PABA, propose potential degradation pathways based on established mechanisms of its parent compound, p-aminobenzoic acid (PABA), and present a detailed analytical workflow for the isolation and structural elucidation of these novel entities. This document is intended to be a vital resource for researchers in the fields of pharmaceutical sciences, dermatology, and regulatory affairs, providing the foundational knowledge and practical protocols necessary to address the safety and efficacy concerns surrounding OD-PABA.

Introduction: The Photochemical Instability of a Widely Used UV Filter

Octyldimethyl p-aminobenzoic acid (OD-PABA) is an organic UV filter that has been extensively used in sunscreens and other personal care products to protect the skin from the harmful effects of UVB radiation.[1] Its molecular structure, featuring a p-aminobenzoic acid (PABA) chromophore with an octyl ester and two methyl groups on the amine, is designed to absorb high-energy ultraviolet rays.[2] However, the very act of absorbing UV radiation can induce photochemical reactions, leading to the degradation of the parent molecule and the formation of new chemical entities known as photoproducts.[3]

Concerns regarding the photostability of sunscreen agents are paramount, as their degradation can lead to a loss of photoprotective efficacy and, more critically, the generation of potentially harmful substances.[4] In the case of OD-PABA, research has indicated that it degrades to form four main photoproducts when exposed to sunlight.[5] Furthermore, studies have shown that the resulting photolysate of OD-PABA exhibits significantly higher cytotoxicity than the parent compound, raising important safety questions.[6] This has led to increased regulatory scrutiny, with the U.S. Food and Drug Administration (FDA) denying Generally Recognized as Safe and Effective (GRASE) status for OD-PABA due to a lack of sufficient safety data.[5]

This guide will provide a detailed framework for the systematic identification and characterization of OD-PABA photoproducts, a critical step in assessing the overall safety profile of this UV filter.

Proposed Photodegradation Pathways of OD-PABA

While the precise structures of the four main photoproducts of OD-PABA are a subject of ongoing research, we can infer the likely degradation pathways by examining the well-documented photochemistry of its parent compound, p-aminobenzoic acid (PABA).[3][7] The photodegradation of PABA is known to proceed via the formation of a radical cation upon UV irradiation, which can then undergo several reaction pathways, including dimerization and oxidation.[3]

The presence of the N,N-dimethyl and the octyl ester groups in OD-PABA will undoubtedly influence the reactivity and stability of the intermediates, but the fundamental photochemical processes are expected to be similar to those of PABA. Key proposed transformation pathways include:

-

N-Dealkylation: The loss of one or both methyl groups from the tertiary amine.

-

Ester Hydrolysis: Cleavage of the octyl ester to form 4-(dimethylamino)benzoic acid.

-

Oxidation: Hydroxylation of the aromatic ring or oxidation of the amino group.

-

Dimerization: Combination of two OD-PABA radical cations or their fragments to form larger molecules.

The following diagram illustrates a proposed photodegradation pathway for OD-PABA, leading to a variety of potential photoproducts.

Analytical Workflow for Photoproduct Identification

The identification and characterization of OD-PABA photoproducts require a multi-step analytical approach that combines photostability testing, chromatographic separation, and spectroscopic analysis.

Photostability Testing: A Step-by-Step Protocol

The first step is to generate the photoproducts in a controlled laboratory setting. The following protocol is a guideline for conducting a comprehensive photostability study.[8][9]

Objective: To induce the photodegradation of OD-PABA under controlled UV irradiation and collect samples for analysis.

Materials:

-

Octyldimethyl p-aminobenzoic acid (OD-PABA) standard

-

Solvent (e.g., ethanol, acetonitrile, or a cosmetic base)

-

Quartz cuvettes or a photostability chamber

-

UV light source (solar simulator or a lamp with a defined spectral output)

-

Stir plate and stir bars

-

HPLC vials

Protocol:

-

Sample Preparation: Prepare a solution of OD-PABA in the chosen solvent at a known concentration. The solvent should be transparent to the UV radiation used.

-

Irradiation: Transfer the solution to a quartz cuvette and place it in the photostability chamber or at a fixed distance from the UV source. A control sample wrapped in aluminum foil should be kept under the same conditions to monitor for any thermal degradation.

-

Time-Course Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots of the irradiated solution and the dark control.

-

Sample Storage: Immediately transfer the collected samples to HPLC vials and store them at a low temperature (e.g., 4°C) and protected from light until analysis to prevent further degradation.

Chromatographic Separation: Isolating the Photoproducts

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating the complex mixture of the parent compound and its photoproducts.

Objective: To achieve baseline separation of OD-PABA and its major photoproducts.

Instrumentation:

-

HPLC system with a pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

Typical HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water, both with 0.1% formic acid, is a good starting point. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detection | PDA detector scanning from 200-400 nm to capture the UV spectra of all eluting peaks. |

Structural Elucidation: Unveiling the Chemical Identities

The definitive identification of the photoproducts requires the use of powerful spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

LC-MS/MS is a highly sensitive and specific technique for determining the molecular weights of the photoproducts and obtaining structural information through fragmentation analysis.[10][11]

Objective: To determine the accurate mass of the photoproducts and deduce their structures from their fragmentation patterns.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

Protocol:

-

LC Separation: Utilize the optimized HPLC method to separate the photoproducts.

-

Mass Spectrometry Analysis:

-

Full Scan MS: Acquire high-resolution full scan mass spectra to determine the accurate mass and elemental composition of the parent ions of the photoproducts.

-

Tandem MS (MS/MS): Select the parent ions of the photoproducts and subject them to collision-induced dissociation (CID) to generate fragmentation patterns.

-

-

Data Interpretation: Analyze the fragmentation patterns to identify characteristic neutral losses and fragment ions that provide clues to the structure of the photoproducts. For example, the loss of a methyl group (15 Da) or the octyl group (113 Da) can be indicative of N-dealkylation or ester cleavage, respectively.

For unambiguous structure determination, especially for isomeric compounds, NMR spectroscopy is indispensable.

Objective: To obtain detailed structural information, including the connectivity of atoms and the stereochemistry of the photoproducts.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

-

Isolation and Purification: If necessary, use preparative HPLC to isolate sufficient quantities of each major photoproduct for NMR analysis.

-

NMR Experiments:

-

¹H NMR: Provides information on the number and types of protons and their neighboring atoms.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

Spectral Analysis: Compare the NMR spectra of the photoproducts with that of the parent OD-PABA to identify structural modifications.

Data Visualization and Interpretation

The effective presentation of analytical data is crucial for communicating the findings of a photoproduct identification study.

Chromatographic Data

A chromatogram overlay of the samples taken at different irradiation time points provides a clear visual representation of the degradation of OD-PABA and the formation of its photoproducts.

Sources

- 1. wooster.edu [wooster.edu]

- 2. Catalytic Photodegradation of p-aminobenzoic Acid on TiO2 Nanowires with High Surface Area. (Journal Article) | OSTI.GOV [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation | Steinmetz Symposium - Union College [steinmetz.union.edu]

- 6. iagim.org [iagim.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

environmental fate and persistence of Padimate O

An In-depth Technical Guide to the Environmental Fate and Persistence of Padimate O

Introduction: Beyond the Sunscreen Aisle

Padimate O, chemically known as 2-ethylhexyl 4-(dimethylamino)benzoate or OD-PABA, is an organic ultraviolet (UV) filter, specifically a UVB absorber, that has been widely incorporated into sunscreens, cosmetics, and other personal care products.[1][2][3] Its primary function is to prevent photodamage to the skin by absorbing harmful UV rays.[4] However, the widespread use and subsequent release of Padimate O into the environment through wastewater streams and recreational activities have raised significant questions about its long-term fate, persistence, and ecological impact.[1] Concerns are particularly focused on its potential for bioaccumulation, environmental persistence, and the formation of degradation products with unknown toxicological profiles.[2]

As of September 2021, the U.S. Food and Drug Administration (FDA) has denied Padimate O "Generally Recognized as Safe and Effective" (GRASE) status, citing a lack of sufficient research to prove its safety and efficacy.[5] This regulatory decision underscores the critical need for a deeper, mechanistic understanding of how this compound behaves once it enters aquatic and terrestrial ecosystems. This guide provides a comprehensive technical overview of the environmental fate of Padimate O, synthesizing current knowledge on its degradation pathways, partitioning behavior, and ecotoxicity, while detailing the experimental frameworks necessary for its rigorous assessment.

Physicochemical Properties: The Blueprint for Environmental Behavior

The environmental journey of any chemical is dictated by its intrinsic physicochemical properties. These parameters govern its partitioning between air, water, soil, and biota. For Padimate O, its structure as an ester of a para-aminobenzoic acid (PABA) derivative results in distinct characteristics that favor environmental persistence and partitioning into organic matrices.[3][4]

Understanding these properties is the foundational step in predicting environmental behavior. For instance, a high Octanol-Water Partition Coefficient (Log Kow) is a strong indicator of a substance's lipophilicity, suggesting it will preferentially adsorb to sediment and accumulate in the fatty tissues of organisms rather than remaining dissolved in the water column.[6] Similarly, a low Henry's Law constant suggests that volatilization from water is not a significant removal mechanism.[1]

Table 1: Key Physicochemical Properties of Padimate O

| Property | Value | Significance for Environmental Fate | Reference |

| Chemical Formula | C₁₇H₂₇NO₂ | Basic molecular identity. | [4] |

| Molar Mass | 277.408 g·mol⁻¹ | Influences diffusion and transport rates. | [4] |

| Vapor Pressure | 5.1 x 10⁻⁴ mm Hg (at 25°C, estimated) | Low volatility; not expected to be a significant atmospheric pollutant. | [1] |

| Henry's Law Constant | 4 x 10⁻⁶ atm·m³/mol (estimated) | Indicates that volatilization from water surfaces is not a major fate process. | [1] |

| Log Kow | 5.31 (estimated) | High lipophilicity; predicts a strong tendency to partition into organic matter (sediment, soil, biota). | [7] |

| Log Koc | 4.41 ± 0.03 (experimental) | High adsorption to soil organic carbon and sediment; predicts slight mobility in soil. | [8] |

Core Degradation Pathways and Persistence

The persistence of Padimate O in the environment is determined by its resistance to three primary degradation processes: photodegradation, biodegradation, and chemical hydrolysis.

Photodegradation: An Unstable Alliance with Sunlight

As a UV-absorbing compound, Padimate O is inherently designed to interact with sunlight. This interaction, however, is also its primary route of transformation in the environment. Research indicates that Padimate O is not photostable and degrades upon UV exposure, leading to a loss of its UV-filtering efficacy and the formation of multiple photoproducts.[2][5]

The principal photodegradation mechanisms are reported to be dealkylation (loss of one or both methyl groups from the amine) and subsequent hydroxylation/oxidation of the aromatic ring or alkyl chain.[2] Studies have identified four main photoproducts, with at least one remaining stable even after 24 hours of prolonged sunlight exposure, raising concerns about the persistence and potential toxicity of these transformation products.[5] The rate of photodegradation is highly dependent on the environmental matrix, occurring much faster in organic solvents like n-hexane (97% degradation in 20 minutes) compared to water (75% degradation).[2]

Mandatory Visualization: Photodegradation Pathway of Padimate O

Caption: Proposed photodegradation pathway for Padimate O via dealkylation and oxidation.

Experimental Protocol: OECD-Guided Photostability in Water

This protocol provides a self-validating framework for assessing the photodegradation of Padimate O, ensuring reproducibility and relevance.

-

Preparation of Solutions:

-

Prepare a primary stock solution of Padimate O (analytical standard) in a water-miscible solvent (e.g., acetonitrile) at 1 mg/mL. The choice of a co-solvent is causal; it ensures dissolution before dilution into the aqueous test medium.

-

Prepare a working solution by spiking the stock solution into purified, sterile water (e.g., HPLC-grade) to a final concentration relevant to environmental scenarios (e.g., 1-10 µg/L). The solution must be prepared in a quartz reaction vessel, which is transparent to UV radiation, unlike borosilicate glass.[2]

-

-

Irradiation Conditions:

-

Use a solar simulator with a characterized spectral output that mimics natural sunlight (as per OECD guidelines). The light intensity must be measured and kept constant.

-

Maintain the solution at a constant temperature (e.g., 25°C ± 2°C) and ensure continuous stirring to maintain homogeneity.[2]

-

-

Sampling and Analysis:

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). A time-zero sample is critical as a baseline.

-

Immediately analyze samples via HPLC with a UV or Photodiode Array (PDA) detector to quantify the remaining parent compound and monitor the formation of degradation products.[2] The use of a PDA detector allows for the spectral characterization of new peaks, providing preliminary evidence of transformation.

-

A "dark control" (an identical sample shielded from light) must be run in parallel. This is a self-validating step; no significant degradation should occur in the dark control, confirming that the observed loss is due to photolysis and not other processes like hydrolysis or adsorption to the vessel.

-

-

Data Interpretation:

-

Plot the concentration of Padimate O versus time to determine the degradation kinetics and calculate the photodegradation half-life (DT₅₀).

-

Biodegradation: A Picture of Uncertainty

The role of microorganisms in breaking down Padimate O is not well-established, with conflicting information present in the literature. While some sources classify it as "readily biodegradable" (implying >60% mineralization to CO₂ in 28 days), the PubChem database states that no relevant data are available to assess its biodegradation in soil or water.[1][9] This discrepancy highlights a significant knowledge gap. Given its ester structure, enzymatic hydrolysis followed by aromatic ring cleavage are plausible biodegradation pathways, but these have not been experimentally confirmed for Padimate O. The lack of conclusive data makes it difficult to rule out persistence from a biological standpoint.

Mandatory Visualization: Biodegradation Assessment Workflow

Caption: Workflow for assessing the biodegradability of Padimate O using OECD guidelines.

Hydrolysis: A Pathway of Insignificance

Hydrolysis is a chemical reaction with water that can break down certain molecules, particularly esters.[10] However, for Padimate O, this process is not considered an important environmental fate pathway.[1] Estimated hydrolysis half-lives are exceptionally long: approximately 590 years at a neutral pH of 7 and 59 years at a slightly alkaline pH of 8.[1] This extreme stability against hydrolysis means that Padimate O will not be chemically broken down by water in relevant environmental conditions, contributing significantly to its overall persistence.

Environmental Partitioning and Mobility

Once released, Padimate O distributes among different environmental compartments based on its physicochemical properties.

-

In Water: Due to its high Log Kow and low water solubility, Padimate O is expected to strongly adsorb to suspended solids and organic-rich sediment.[1] This partitioning behavior is critical, as it removes the chemical from the water column where it is more available for photodegradation and direct uptake by pelagic organisms, and sequesters it in sediment, where it may persist for longer periods and affect benthic organisms.

-

In Soil: If released to soil, Padimate O is predicted to have only slight mobility.[1] Its high Koc value indicates strong binding to the organic matter in soil, preventing it from leaching into groundwater.[1][8]

-

In Air: With a very low vapor pressure and Henry's Law constant, volatilization from either soil or water surfaces is not an important fate process.[1]

Bioaccumulation and Ecotoxicity Profile

The potential for a persistent, lipophilic compound to accumulate in organisms and exert toxic effects is a primary environmental concern.

Bioaccumulation Potential

There is a notable discrepancy in the data regarding Padimate O's potential to bioaccumulate.

-

Model-Based Estimation: An estimated Bioconcentration Factor (BCF) of 2960 suggests a very high potential for bioconcentration in aquatic organisms.[1]

-

Experimental Data: In contrast, a laboratory-derived BCF was determined to be only 3–11 L/kg, which is significantly lower and suggests a low potential for bioaccumulation.[9]

This divergence highlights a critical principle in environmental science: while models based on Log Kow are useful for initial screening, they can be poor predictors if a compound is readily metabolized and eliminated by the organism. The low experimental BCF suggests that metabolic processes in the test organisms may be efficiently breaking down Padimate O, preventing it from accumulating to high levels.[9] Despite this, measurable concentrations have been found in wild organisms, including high levels in the soft tissue of mussels and in the placental tissue of dolphins, indicating that environmental accumulation does occur.[9]

Ecotoxicity

Ecotoxicity data for Padimate O is limited, and no clear consensus on its environmental risk has been reached. Environment Canada suspects it to be an environmental toxin.[11]

Table 2: Summary of Aquatic Ecotoxicity Data for Padimate O

| Organism Group | Finding | Significance | Reference |

| Fish | Toxicity studies are largely absent, with only a QSAR modeling study available. | Major data gap for a key vertebrate group in aquatic ecosystems. | [12] |

| Aquatic Invertebrates (Daphnids) | No effects observed in acute immobilization assays. | Suggests low acute toxicity to this key zooplankton species. | [12] |

| Algae | Acute toxicity tests report varying results, with some showing no effects up to the limit of solubility. | Inconsistent results indicate a need for further standardized testing. | [12] |

The production of reactive oxygen species (ROS) by Padimate O upon UV exposure has been demonstrated, which can lead to cellular damage.[11] Furthermore, while it protects against direct DNA damage from UV-B, the excited Padimate O molecule itself has been shown to cause indirect DNA damage in vitro.[4]

Standardized Analytical Methodologies

Accurate assessment of Padimate O in environmental matrices relies on robust analytical techniques capable of detecting low concentrations.

-

Core Techniques: The primary methods involve chromatography coupled with mass spectrometry.

-

High-Performance Liquid Chromatography (HPLC): Often paired with a UV or PDA detector for quantification in less complex matrices or for photostability studies.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for sensitive and selective quantification in complex environmental samples like water, sediment, and tissue.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the identification of more volatile degradation products.[2]

-

Experimental Protocol: General Workflow for Extraction from Sediment

-

Sample Preparation: Homogenize a freeze-dried sediment sample.

-

Extraction: Perform a pressurized solvent extraction (e.g., ASE®) using a mixture of organic solvents like hexane and acetone. The use of pressure and heat increases extraction efficiency for strongly sorbed compounds like Padimate O.

-

Cleanup: Pass the raw extract through a solid-phase extraction (SPE) cartridge (e.g., silica gel or Florisil) to remove interfering matrix components like lipids and humic acids. This cleanup step is crucial for achieving low detection limits and protecting the analytical instrument.

-

Concentration: Evaporate the cleaned extract to a small volume under a gentle stream of nitrogen.

-

Analysis: Reconstitute the sample in a suitable solvent and analyze by LC-MS/MS.

Conclusion and Future Research Directives

The environmental profile of Padimate O is complex and characterized by significant data gaps. While it is clear that the compound is highly persistent against chemical hydrolysis and its mobility in soil is low, its ultimate fate is governed by two competing and poorly understood processes:

-

Photodegradation: A confirmed and significant transformation pathway that reduces the concentration of the parent compound but generates persistent photoproducts of unknown ecological risk.

-

Biodegradation: A pathway with conflicting reports that requires definitive, standardized testing to determine its environmental relevance.

The discrepancy between a high predicted bioaccumulation potential and a low experimentally-derived BCF further complicates risk assessment.

Future research should be prioritized in the following areas:

-

Identification and Toxicity of Degradation Products: A complete characterization of all major photodegradation products is needed, followed by an assessment of their persistence, bioaccumulation potential, and aquatic toxicity.

-

Standardized Biodegradation Studies: Rigorous testing following OECD guidelines (e.g., OECD 308, 309) is essential to resolve the conflicting data on its biodegradability in water-sediment systems.

-

Chronic Ecotoxicity Testing: Long-term exposure studies on a broader range of aquatic organisms, including fish and benthic invertebrates, are required to assess potential sublethal effects.

Until these knowledge gaps are filled, a precautionary approach to the environmental release of Padimate O is warranted.

References

-

National Center for Biotechnology Information. (n.d.). Padimate-O | C17H27NO2 | CID 30541. PubChem. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Padimate O – Knowledge and References. Retrieved from [Link]

-

Turck, M. (2024, March 11). Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation. Union College Steinmetz Symposium. Retrieved from [Link]

-

Environmental Working Group. (n.d.). What is PADIMATE O. EWG Skin Deep®. Retrieved from [Link]

-

Wikipedia. (n.d.). Padimate O. Retrieved from [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2022). Bioaccumulation and Measured Concentrations of UV Filters in Biota. In Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health. National Academies Press. Retrieved from [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2022). Fate, Transport, and Potential Exposure in the Environment. In Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health. National Academies Press. Retrieved from [Link]

-

Zaradna, K., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules, 26(16), 4855. Retrieved from [Link]

-

Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. OECD. Retrieved from [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2022). Review of Studies on the Effects of UV Filters in Aquatic Environments. In Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health. National Academies Press. Retrieved from [Link]

-

Katagi, T. (2003). Abiotic hydrolysis of pesticides in the aquatic environment. Reviews of environmental contamination and toxicology, 181, 1-143. Retrieved from [Link]

-

Valaskatzi, G., et al. (2022). Predicting the acute aquatic toxicity of organic UV filters used in cosmetic formulations. Journal of Hazardous Materials, 424(Pt C), 127532. Retrieved from [Link]

Sources

- 1. Padimate-O | C17H27NO2 | CID 30541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Padimate O - Wikipedia [en.wikipedia.org]

- 5. Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation | Steinmetz Symposium - Union College [steinmetz.union.edu]

- 6. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 7. Predicting the acute aquatic toxicity of organic UV filters used in cosmetic formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fate, Transport, and Potential Exposure in the Environment - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Bioaccumulation and Measured Concentrations of UV Filters in Biota - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ewg.org [ewg.org]

- 12. Review of Studies on the Effects of UV Filters in Aquatic Environments - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Octyldimethyl p-Aminobenzoic Acid (Padimate O) in Pharmaceutical and Cosmetic Formulations

Abstract

This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the precise quantification of Octyldimethyl p-Aminobenzoic Acid (OD-PABA), also known as Padimate O, a widely utilized UVB filter in sunscreen and other personal care products.[1][2][3] The accurate determination of OD-PABA is critical for ensuring product efficacy, safety, and compliance with regulatory standards.[4] This document details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, a primary method for routine quality control, and Gas Chromatography (GC) for specialized applications. Emphasis is placed on the rationale behind methodological choices, from sample preparation to instrument parameters, to equip researchers, scientists, and drug development professionals with the expertise to implement these methods effectively.

Introduction: The Analytical Imperative for Padimate O

Octyldimethyl p-aminobenzoic acid (OD-PABA), an ester of p-aminobenzoic acid (PABA), is a potent UVB absorbing agent historically incorporated into a wide array of dermatological and cosmetic products to prevent sun-induced skin damage.[2][5][6] Concerns regarding its photostability and potential for degradation into photo-products necessitate reliable analytical methods to quantify the active ingredient in finished products.[1] This ensures that the Sun Protection Factor (SPF) claim is met and that the concentration of OD-PABA falls within the approved regulatory limits, such as the up to 8% concentration permitted by the FDA.[5]

The lipophilic nature of OD-PABA and its formulation in complex matrices such as creams, lotions, and gels present unique challenges for sample preparation and analysis. This guide addresses these challenges by providing detailed, validated protocols that ensure both accuracy and precision.

Physicochemical Properties of Octyldimethyl p-Aminobenzoic Acid

A fundamental understanding of the physicochemical properties of OD-PABA is essential for the development of effective analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₇NO₂ | [7][8] |

| Molecular Weight | 277.4 g/mol | [7][8] |

| Appearance | Off-White to Orange Waxy Solid | [9] |

| UV Absorption Maximum (λmax) | ~311 nm | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [9] |

The strong UV absorbance of OD-PABA is the cornerstone of its spectrophotometric and chromatographic detection. Its hydrophobicity dictates the choice of organic solvents for extraction and the use of reversed-phase chromatography.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is the gold standard for the quantification of OD-PABA in cosmetic and pharmaceutical formulations due to its specificity, sensitivity, and robustness.[1][10][11]

Rationale for HPLC Method Selection

The choice of a reversed-phase HPLC method is predicated on the non-polar nature of OD-PABA. A C18 stationary phase provides excellent retention and separation from more polar formulation excipients. An isocratic mobile phase of acetonitrile and water offers a balance between efficient elution of OD-PABA and adequate separation from potential interfering peaks.[1] UV detection at the λmax of OD-PABA (~310-311 nm) ensures high sensitivity and selectivity.[1][6]

Experimental Workflow for HPLC Analysis

Caption: HPLC analysis workflow for OD-PABA quantification.

Detailed HPLC Protocol

3.3.1. Reagents and Materials

-

Octyldimethyl p-aminobenzoic acid (analytical standard)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ethanol (ACS grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters (e.g., PTFE)

3.3.2. Instrumentation

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[1]

-

Analytical balance

-

Sonicator

-

Centrifuge

3.3.3. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of OD-PABA standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with ethanol.[1]

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.3.4. Sample Preparation

-

Accurately weigh approximately 50 mg of the cosmetic product into a 25 mL volumetric flask.[12]

-

Add approximately 18 mL of ethanol and vortex until the sample is completely dispersed.[12]

-

Sonicate the flask for 15 minutes to ensure complete extraction of OD-PABA.[12][13]

-

Allow the solution to cool to room temperature and dilute to volume with ethanol.

-

Transfer an aliquot to a centrifuge tube and centrifuge for 10 minutes at 4000 rpm to precipitate excipients.[13]

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[13]

3.3.5. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile:Water (80:20 v/v), isocratic[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL[1] |

| Detection Wavelength | 310 nm[1] |

| Column Temperature | Ambient |

3.3.6. Data Analysis and Quantification

-

Inject the standard solutions to establish a calibration curve of peak area versus concentration.

-

Inject the prepared sample solutions.

-

Identify the OD-PABA peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of OD-PABA in the sample using the linear regression equation from the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[10][11]

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | 98-102% recovery |

| Precision (Repeatability & Intermediate) | RSD ≤ 2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference from excipients at the retention time of OD-PABA |

Secondary Analytical Technique: Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for the identification of OD-PABA and its volatile degradation products.[1][14] While not typically the primary method for quantification in quality control due to the higher sample throughput of HPLC, GC is invaluable for stability studies and impurity profiling.

Rationale for GC Method Selection

OD-PABA is amenable to GC analysis due to its volatility at elevated temperatures. The use of a Flame Ionization Detector (FID) provides a robust quantitative response, while a Mass Spectrometric (MS) detector offers definitive identification based on mass spectra. Solid-Phase Microextraction (SPME) can be employed for sample pre-concentration, particularly for trace-level analysis in aqueous matrices.[14]

Experimental Workflow for GC Analysis

Caption: GC-MS analysis workflow for OD-PABA and its byproducts.

Detailed GC Protocol

4.3.1. Reagents and Materials

-

Octyldimethyl p-aminobenzoic acid (analytical standard)

-

Acetonitrile (GC grade)

-

Derivatizing agent (e.g., BSTFA, if required for related compounds)

4.3.2. Instrumentation

-

Gas chromatograph with FID or MS detector

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

-

Autosampler

4.3.3. Sample Preparation

-

Perform a solvent extraction of the sample as described in the HPLC sample preparation section, using a volatile solvent such as acetonitrile.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

For the analysis of certain degradation products, derivatization may be required to increase volatility and improve peak shape.

4.3.4. Chromatographic Conditions

| Parameter | Condition |

| Injector | Splitless, 280 °C |

| Carrier Gas | Helium, constant flow |

| Oven Program | 150 °C (1 min), ramp at 10 °C/min to 300 °C (hold 5 min) |

| Detector (FID) | 320 °C |

| Detector (MS) | Transfer line 280 °C, Ion source 230 °C, Scan range 50-500 amu[1] |

Concluding Remarks

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of octyldimethyl p-aminobenzoic acid in a variety of product matrices. The choice between HPLC and GC will be dictated by the specific analytical objective, with HPLC being the preferred method for routine quality control and GC-MS offering superior capabilities for identification and stability studies. Adherence to the principles of method validation is paramount to ensure the integrity and defensibility of the generated data.

References

-

Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Padimate O – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2025). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Retrieved from [Link]

-

ResearchGate. (2025). Determination and validation of six sunscreen agents in suncare products by UPLC and HPLC. Retrieved from [Link]

-

National Institutes of Health. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]

-

PubMed. (n.d.). Gas chromatographic determination of 2-hydroxy-4-methoxybenzophenone and octyldimethyl-p-aminobenzoic acid sunscreen agents in swimming pool and bathing waters by solid-phase microextraction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Padimate-O | C17H27NO2 | CID 30541 - PubChem. Retrieved from [Link]

-

PubMed. (2012). Determination and validation of six sunscreen agents in suncare products by UPLC and HPLC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Octyl p-dimethylaminobenzoate | C17H27NO2 | CID 42851 - PubChem. Retrieved from [Link]

-

PubMed. (n.d.). Comparison of methods for determination of para-aminobenzoic acid (PABA). Retrieved from [Link]

-

SPF List. (n.d.). Padimate O. Retrieved from [Link]

-

Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]

-

Umbrex. (n.d.). Sun Protection Factor (SPF) Validation and Compliance. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]

- 4. umbrex.com [umbrex.com]

- 5. Padimate-O | C17H27NO2 | CID 30541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spflist.com [spflist.com]

- 7. Octyl p-dimethylaminobenzoate | C17H27NO2 | CID 42851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. OCTYLDIMETHYL P-AMINOBENZOIC ACID | 58817-05-3 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination and validation of six sunscreen agents in suncare products by UPLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gas chromatographic determination of 2-hydroxy-4-methoxybenzophenone and octyldimethyl-p-aminobenzoic acid sunscreen agents in swimming pool and bathing waters by solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-UV Method for the Quantification of Octyldimethyl p-Aminobenzoic Acid in Pharmaceutical and Cosmetic Formulations

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of octyldimethyl p-aminobenzoic acid (OD-PABA), a common UV-B filter in sunscreen and cosmetic products. The described method is simple, precise, and accurate, making it suitable for routine quality control and stability testing. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, reagent preparation, sample analysis, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

Octyldimethyl p-aminobenzoic acid (OD-PABA), also known as Padimate O, is an organic compound widely used as a sunscreen agent in various cosmetic and pharmaceutical formulations to absorb UV-B radiation.[4][5][6] Its efficacy and safety are directly related to its concentration in the final product, necessitating a reliable analytical method for its quantification.[7] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of active ingredients in complex matrices.[8] This application note presents a validated reversed-phase HPLC-UV method for the determination of OD-PABA.

The causality behind the experimental choices is explained throughout the protocol to provide a deeper understanding of the method's principles. The validation of this method ensures its trustworthiness and reliability for its intended purpose.

Chemical Properties of Octyldimethyl p-Aminobenzoic Acid

| Property | Value | Reference |

| Chemical Formula | C17H27NO2 | [4][6] |

| Molar Mass | 277.40 g/mol | [6][9] |

| Appearance | Off-White to Orange Waxy Solid | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| IUPAC Name | 2-ethylhexyl 4-(dimethylamino)benzoate | [6] |

Experimental Protocol

Materials and Reagents

-

Octyldimethyl p-aminobenzoic acid (OD-PABA) reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (analytical grade)

-

0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11][12]

-

Data acquisition and processing software.

Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 columns are widely used for the separation of non-polar to moderately polar compounds like OD-PABA due to their hydrophobic stationary phase.[8] |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid | This mobile phase composition provides good resolution and peak shape for OD-PABA.[13] The addition of phosphoric acid helps to control the pH and improve peak symmetry. |

| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min offers a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.[11] |

| Injection Volume | 20 µL | This volume is typical for standard HPLC analyses and provides good sensitivity without overloading the column. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 303 nm | This wavelength is chosen based on the UV absorbance maximum of OD-PABA, providing optimal sensitivity.[10] |

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of OD-PABA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (for a cream/lotion formulation)

-

Accurately weigh an amount of the formulation equivalent to approximately 10 mg of OD-PABA into a 100 mL beaker.

-

Add 50 mL of methanol and sonicate for 15 minutes to extract the OD-PABA.

-